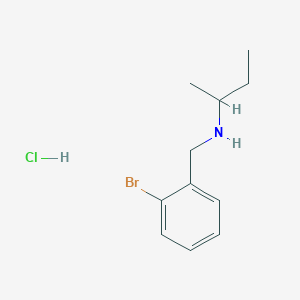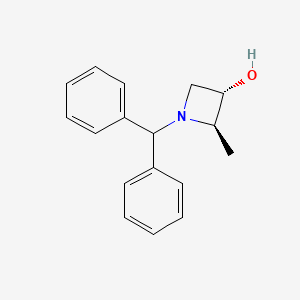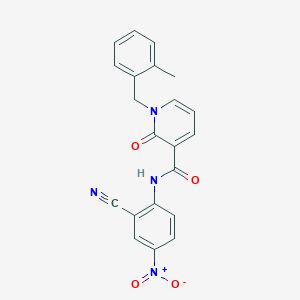
2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazine compounds involves several steps, including the condensation of specific intermediates. For example, Geng et al. (2023) described the synthesis of triazine derivatives using intermediates confirmed through techniques such as 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with structures analyzed via single-crystal X-ray diffraction (Geng et al., 2023). These processes underscore the complex synthesis routes that can be employed to create triazine-based compounds.
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied through techniques like single-crystal X-ray diffraction and density functional theory (DFT). The work by Geng et al. (2023) shows that the molecular structures optimized by DFT were consistent with the crystal structures, providing insights into the electronic and spatial configuration of such compounds (Geng et al., 2023).
Chemical Reactions and Properties
Triazine compounds participate in a variety of chemical reactions, leading to the formation of new compounds with diverse structures and properties. For instance, the interaction of dicyandiamides with thioamides to form triazine-thiols showcases the reactivity of triazine rings and their potential to undergo transformation into other heterocyclic structures (Joshua & Rajan, 1974).
Physical Properties Analysis
The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. The detailed structural analysis through X-ray diffraction provides critical data on the crystal packing and molecular interactions within the solid state, contributing to a deeper understanding of their physical properties.
Chemical Properties Analysis
The chemical properties of triazine derivatives, including their reactivity, stability, and interactions with other molecules, are pivotal for their application in synthesis and potential pharmacological use. Studies such as those by Geng et al. (2023) explore the molecular electrostatic potential and frontier molecular orbitals, shedding light on the electron distribution and potential chemical reactivity of these compounds (Geng et al., 2023).
科学的研究の応用
Synthesis and Characterization
- Research on related compounds, such as those involving the synthesis of pyrimido[1,2‐a]benzimidazoles and their transformation into imidazo[1,2‐a]benzimidazoles, reveals complex reactions and potential for creating novel compounds with unique properties. These processes involve multiple steps including catalytic hydrogenation and treatment with various reagents (Troxler & Weber, 1974).
- Another study focused on the synthesis, characterization, and biological activity of 1,2,4-triazine derivatives, highlighting the versatility of triazine compounds in medicinal chemistry. The synthesis involved condensation reactions and provided insights into the chemical versatility of triazine-based structures (El‐Barbary et al., 2005).
Potential Applications
- The development of novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone has been investigated for their anti-inflammatory and analgesic properties. Such research underscores the therapeutic potential of structurally complex heterocyclic compounds (Abu‐Hashem et al., 2020).
- Synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides has been explored for their biological activities, such as lipase and α-glucosidase inhibition, which are crucial for developing new therapeutic agents (Bekircan et al., 2015).
特性
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-7-9-16(10-8-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-6-4-5-14(2)15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIQGPPQKDKBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Allyl-5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2492197.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2492201.png)




![2-Bromo-4-methyl-1-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B2492208.png)
![N-[5-(4-Bromo-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2492209.png)




